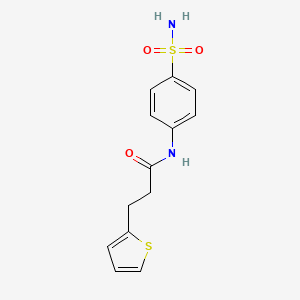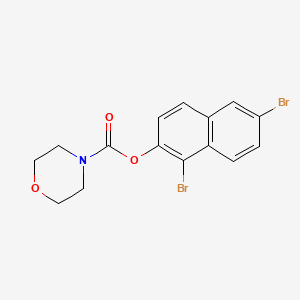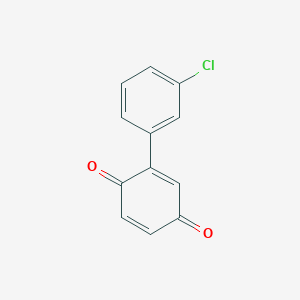
N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a thiophene ring via a propanamide linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.
Coupling with Thiophene: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage, which can be achieved through an amide coupling reaction using a suitable carboxylic acid derivative and a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring in N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: This compound may serve as a probe in biological studies to investigate the role of sulfonamide and thiophene-containing molecules in biological systems.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or sensors.
作用機序
The mechanism of action of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
類似化合物との比較
N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with an acetamide linkage instead of a propanamide linkage.
N-(4-sulfamoylphenyl)-3-(furan-2-yl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-sulfamoylphenyl)-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is unique due to the presence of both a sulfonamide group and a thiophene ring, which can impart distinct electronic and steric properties. These features may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C13H14N2O3S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N-(4-sulfamoylphenyl)-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-4,6-7,9H,5,8H2,(H,15,16)(H2,14,17,18) |
InChIキー |
QMAXNDFVUZCBGU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)
![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
![Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)
![ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12136416.png)
![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12136426.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
